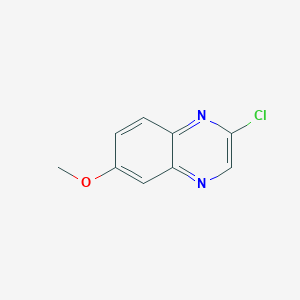

2-Chloro-6-methoxyquinoxaline

Descripción

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, represents a cornerstone scaffold in modern chemical research. researchgate.netijpsjournal.com Its structural framework is a key feature in a multitude of synthetic and naturally occurring compounds that exhibit significant physicochemical and biological properties. rsc.orgmtieat.org The versatility of the quinoxaline core has established it as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. mtieat.org This has led to the development of numerous quinoxaline derivatives with a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netsapub.orgnih.gov

Beyond its medicinal applications, the quinoxaline moiety is a valuable building block in materials science. rsc.org Its derivatives are utilized as sensing materials for the detection of various chemical species and are incorporated into conjugated polymers to fine-tune their electronic properties, such as the band gap. rsc.orgrsc.org This adaptability makes quinoxaline-based materials suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and as electron-transporting materials. researchgate.netd-nb.info The continuous exploration of new synthetic methodologies for functionalized quinoxalines underscores their enduring importance across diverse scientific fields. rsc.orgmtieat.org

Overview of Halogenated Methoxy (B1213986) Quinoxalines in Advanced Chemical Studies

The strategic introduction of substituents, such as halogens and methoxy groups, onto the quinoxaline scaffold profoundly influences its chemical and biological characteristics. Halogens, being common in drug discovery, can alter a molecule's solubility, lipophilicity, and electronic properties, acting as either Lewis bases or acids. nih.gov The presence of a halogen atom can create specific interaction points with biological targets, potentially enhancing the therapeutic efficacy of the compound.

The methoxy group, on the other hand, acts as an electron-donating group, which can increase the electron availability of the quinoxaline ring's nitrogen atoms. nih.gov This modification can modulate the molecule's reactivity and its ability to participate in various chemical transformations. The combination of halogen and methoxy substituents on the quinoxaline core creates a diverse chemical space for researchers to explore. This allows for the fine-tuning of the molecule's properties to achieve desired outcomes, whether it be for developing new therapeutic agents or for creating novel materials with specific electronic characteristics. The synthesis of various halogenated and methoxy-substituted quinoxaline derivatives is a common strategy in structure-activity relationship (SAR) studies to optimize the performance of these compounds. nih.gov

Research Trajectories of 2-Chloro-6-methoxyquinoxaline in Contemporary Science

This compound is a heterocyclic aromatic compound that serves as a valuable intermediate in organic synthesis. nih.gov Its structure, featuring a quinoxaline core substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position, provides a versatile platform for the creation of more complex molecules. nih.gov The chlorine atom at the 2-position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a key aspect of its utility in synthetic chemistry.

Research involving this compound has been directed towards the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, it has been used as a precursor in the synthesis of derivatives with potential biological activities. The ability to modify the structure by replacing the chloro group allows for the systematic development of new chemical entities for biological screening. While specific, large-scale research programs focusing solely on this compound are not extensively documented in publicly available literature, its role as a building block is evident in the broader context of quinoxaline chemistry. The compound's utility is primarily as a starting material, enabling the exploration of the chemical space around the 6-methoxyquinoxaline (B1582197) scaffold.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 55687-11-1 |

| Molecular Formula | C9H7ClN2O |

| Molecular Weight | 194.62 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=CC2=NC=C(N=C2C=C1)Cl |

| InChI Key | SXUWYCHACCYVMS-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Synthetic Applications of Chloro-Substituted Quinoxalines

The chloro-substituent on the quinoxaline ring is a key functional group for further chemical modifications. The following table provides examples of reactions involving chloro-quinoxalines, demonstrating their versatility as synthetic intermediates.

| Starting Material | Reagents and Conditions | Product | Research Focus | Citation |

| 2,6-Dichloroquinoxaline | R-X (various nucleophiles), K2CO3, TEBAC, DMF, 70-75°C | 2-Substituted-6-chloroquinoxalines | Synthesis of new quinoxaline derivatives for antibacterial screening. | rasayanjournal.co.in |

| 2-chloro-3-methylquinoxaline (B189447) | 4-hydroxy benzaldehyde, Acetonitrile, reflux | 2-(p-formylphenoxy)-3-methylquinoxaline | Creation of Schiff bases containing the quinoxaline moiety. | scholarsresearchlibrary.commdpi.com |

| 3-chloro-4-fluoro benzamine | Acetic anhydride, Nitric acid, Sulfuric acid, Zinc, etc. | 6-chloro-7-fluoroquinoxaline (B1435756) derivatives | Synthesis of novel quinoxaline derivatives with potential antiviral properties. | mdpi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUWYCHACCYVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(N=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506878 | |

| Record name | 2-Chloro-6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-11-1 | |

| Record name | 2-Chloro-6-methoxyquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Methoxyquinoxaline

Established Synthetic Pathways for 2-Chloro-6-methoxyquinoxaline

The synthesis of the quinoxaline (B1680401) ring system is a well-established area of organic chemistry, with several reliable methods for its construction.

Condensation Reactions in Quinoxaline Synthesis

The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubsapub.org This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. encyclopedia.pub For the synthesis of this compound, a suitable precursor would be 4-methoxy-1,2-phenylenediamine, which would react with a glyoxylic acid derivative followed by chlorination.

The reaction conditions for these condensations can vary, from traditional methods involving organic solvents and high temperatures to more modern, environmentally friendly approaches. encyclopedia.pub Green chemistry methodologies often utilize water as a solvent, recyclable catalysts, and may be performed at room temperature or with microwave assistance to improve yields and reduce reaction times. encyclopedia.pubtandfonline.com

Role of Phase Transfer Catalysts in this compound Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases. slideshare.netcrdeepjournal.org In the context of quinoxaline synthesis and derivatization, PTC can enhance reaction rates and yields. For instance, in the synthesis of 2-substituted-6-chloroquinoxalines, a phase transfer catalyst like Triethylbenzylammonium chloride (TEBAC) has been successfully employed. rasayanjournal.co.in

The mechanism of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant anion from an aqueous phase to an organic phase where the reaction occurs. slideshare.netcrdeepjournal.org This technique is particularly useful for nucleophilic substitution reactions on the quinoxaline core, where the nucleophile may be in an aqueous or solid phase while the quinoxaline substrate is in an organic solvent. The use of PTC can lead to faster reactions, higher conversions, and can sometimes eliminate the need for hazardous or expensive solvents. crdeepjournal.orgrasayanjournal.co.in

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound often involves a multi-step sequence starting from readily available precursors. libretexts.orgmdpi.comyoutube.com A common strategy involves the initial formation of a quinoxalinone or hydroxyquinoxaline intermediate, which is then chlorinated to yield the final product.

For example, 4-methoxy-o-phenylenediamine can be reacted with glyoxylic acid to form 6-methoxy-2(1H)-quinoxalinone. guidechem.com This intermediate can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at the 2-position into a chloro group, affording this compound. This type of multi-step synthesis allows for the controlled introduction of functional groups onto the quinoxaline scaffold. mdpi.com

Derivatization Strategies and Functionalization of the Quinoxaline Core

The chloro substituent at the 2-position of this compound is a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions at the 2-Position

The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chloro-substituted carbon towards nucleophilic attack. libretexts.orglibretexts.org This allows for the displacement of the chloride ion by a wide range of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species where the aromaticity of the ring is temporarily disrupted. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed.

Substitution of the Chloro Group with Alcohols, Thiols, and Amines

The chloro group at the 2-position of this compound can be readily displaced by various nucleophiles, including alcohols, thiols, and amines, to generate a diverse library of derivatives. libretexts.orgmdpi.commsu.edu

Alcohols: Reaction with alkoxides (the conjugate bases of alcohols) leads to the formation of 2-alkoxy-6-methoxyquinoxalines. These reactions are typically carried out in the presence of a base to generate the alkoxide in situ.

Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles and react efficiently with this compound to yield 2-(alkylthio)- or 2-(arylthio)-6-methoxyquinoxalines. msu.edu

Amines: Primary and secondary amines react readily to form 2-amino-6-methoxyquinoxaline derivatives. nih.gov These reactions often proceed under mild conditions and are a common strategy for introducing nitrogen-containing functional groups. mdpi.com

The choice of reaction conditions, such as solvent, temperature, and the presence of a catalyst, can be optimized to achieve high yields and selectivity in these substitution reactions. rasayanjournal.co.in

Modifications and Elongation of Conjugated Systems

The extension of the π-conjugated system of quinoxaline derivatives is a key strategy for tuning their photophysical properties, such as absorption and fluorescence, for applications in materials science and as fluorescent probes. The chloro group at the 2-position of this compound is a prime site for such modifications, primarily through palladium-catalyzed cross-coupling reactions.

One common approach to elongate the conjugated system is through the introduction of unsaturated groups. For instance, the cross-coupling of a 2-chloroquinoxaline (B48734) derivative with phenylacetylene (B144264) in the presence of a palladium catalyst like Pd(PPh₃)₄ can yield a 2-phenylethynylquinoxaline. stackexchange.com This reaction effectively extends the conjugation of the quinoxaline core. Subsequent hydrogenation of the newly introduced acetylenic bond, for example using a Lindlar catalyst, can lead to the formation of a styryl derivative, further modifying the electronic and steric properties of the molecule. stackexchange.com While this specific example utilized a 2-chloro-3-methyl-6-methoxycarbonylquinoxaline, the underlying principle of Sonogashira and subsequent reduction is directly applicable to this compound.

Another avenue for modifying the conjugated system involves the annulation of additional heterocyclic rings onto the quinoxaline framework. Research has shown that quinoxaline derivatives can be conjugated with other heterocyclic systems, such as oxadiazoles, to create hybrid scaffolds with potential biological activities. For example, a 3-chloro-6-methoxyquinoxaline can be transformed into a 2-(3-chloro-6-methoxyquinoxaline-2-yl)-5-phenyl-1,3,4-oxadiazole. Although the starting material in this instance is an isomer of the title compound, it demonstrates that the quinoxaline ring can be functionalized to build more complex, conjugated structures. The reactivity of the chloro group in this compound would similarly allow for the introduction of functionalities that can then be cyclized to form new rings.

The following table summarizes representative transformations for modifying and elongating the conjugated systems of quinoxaline derivatives, which are analogous to the potential reactions of this compound.

| Starting Material Analogue | Reagents and Conditions | Product Type | Implication for this compound |

| 2-Chloro-3-methyl-6-methoxycarbonylquinoxaline | Phenylacetylene, Pd(PPh₃)₄, MeCO₂K, DMF, rt | 2-Phenylethynylquinoxaline derivative | Elongation of the conjugated system via Sonogashira coupling. |

| 2-Phenylethynylquinoxaline derivative | H₂, Lindlar catalyst, MeOH | 2-Styrylquinoxaline derivative | Further modification of the extended conjugated system. |

| 3-Chloro-6-methoxyquinoxaline derivative | Hydrazine hydrate, then benzoyl chloride, then POCl₃ | 2-(Quinoxalin-2-yl)-1,3,4-oxadiazole derivative | Modification by annulation of another heterocyclic ring. |

Regioselective Functionalization and Its Implications

Regioselective functionalization is crucial in the synthesis of complex molecules as it allows for the precise installation of chemical groups at specific positions. In the case of this compound, the primary site for functionalization is the carbon atom bearing the chloro substituent. However, the presence of other positions on the quinoxaline ring means that regioselectivity can be a key consideration, especially in reactions involving C-H activation or when multiple reactive sites are present in a precursor.

The chloro group at the 2-position makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr reactions on chloro-substituted quinoxalines and related N-heterocycles is well-documented. For instance, in 2,4-dichloroquinazoline, nucleophilic attack preferentially occurs at the 4-position due to electronic factors. nih.govmdpi.com In this compound, the chloro group at the 2-position is activated by the adjacent nitrogen atom, making it a favorable site for nucleophilic displacement. The methoxy (B1213986) group at the 6-position, being an electron-donating group, can also influence the reactivity of the benzene (B151609) ring portion of the quinoxaline system, but the primary site for SNAr remains the 2-position.

The implications of this regioselectivity are significant for synthetic chemistry. It allows for the predictable introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the 2-position to generate a library of 2-substituted-6-methoxyquinoxalines. This is particularly important in drug discovery, where the ability to systematically vary substituents at a specific position is key to structure-activity relationship (SAR) studies.

Furthermore, regioselective cross-coupling reactions, such as Suzuki and Stille couplings, at the 2-position provide a powerful tool for introducing carbon-carbon bonds. This enables the synthesis of derivatives with extended aromatic systems or appended functional groups that would be difficult to introduce by other means. The regioselectivity of these palladium-catalyzed reactions is generally high, targeting the C-Cl bond.

In more complex scenarios, where C-H functionalization is considered, the inherent electronic properties of the quinoxaline ring and the directing effects of existing substituents would govern the regioselectivity. While direct C-H functionalization of this compound is not extensively reported, studies on related quinoline (B57606) and quinoxaline systems show that such reactions can be directed to specific positions. mdpi.comrsc.org

The following table outlines the expected regioselective functionalization of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Product | Implication |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, base, solvent, heat | 2-Amino-6-methoxyquinoxaline | Introduction of nitrogen-based substituents at the 2-position. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base, solvent | 2-Aryl-6-methoxyquinoxaline | Formation of a C-C bond at the 2-position, creating biaryl structures. |

| Stille Coupling | Organostannane, Pd catalyst, solvent | 2-Alkyl/Aryl-6-methoxyquinoxaline | Versatile C-C bond formation at the 2-position. |

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 6 Methoxyquinoxaline

Mechanistic Investigations of Nucleophilic Displacements

The primary reaction pathway for the functionalization of 2-Chloro-6-methoxyquinoxaline is the nucleophilic aromatic substitution (SNAr) mechanism. This process typically involves a two-step sequence: the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, followed by the departure of the chloride leaving group. The presence of the nitrogen atoms in the pyrazine (B50134) ring helps to stabilize the negative charge of the intermediate Meisenheimer complex, thus facilitating the reaction.

Kinetic studies on the closely related 2-chloroquinoxaline (B48734) have shown that its reactions with nucleophiles such as anilines and piperidine (B6355638) follow second-order kinetics, being first order in both the quinoxaline (B1680401) substrate and the nucleophile. researchgate.netresearchgate.net This is consistent with a bimolecular SNAr mechanism where the initial attack of the nucleophile is the rate-determining step. msu.edu

The versatility of the chloro group as a leaving group allows for the introduction of various functionalities through reactions with different nucleophiles. For instance, reactions with N-nucleophiles like amines (e.g., piperidine, anilines, 2-methoxyethylamine), O-nucleophiles (e.g., phenols, alcohols), and S-nucleophiles (e.g., thiols) have been successfully employed to synthesize diverse quinoxaline derivatives. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, have also been used to form carbon-carbon bonds at the C2 position, further expanding the synthetic utility of chloroquinoxalines. researchgate.net

| Substrate | Nucleophile/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,6-Dichloroquinoxaline | (6-chloropyridin-3-yl)methanol / K₂CO₃, TEBAC | DMF, 70-75°C, 6-7 hrs | 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline | nih.gov |

| 2,6-Dichloroquinoxaline | 2,3-Dimethylaniline | DMF, 100°C, 4.5 hrs | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | nih.gov |

| 2,3-Dichloroquinoxaline | 2-methoxyethylamine | - | 2-Chloro-3-(2-methoxyethylamino)quinoxaline | nih.gov |

| 2-chloro-6-methoxycarbonyl-3-methylquinoxaline | Phenylacetylene (B144264) / Pd(PPh₃)₄ | - | 6-methoxycarbonyl-3-methyl-2-phenylethynylquinoxaline | researchgate.net |

| 2,3-dichloroquinoxaline | N-methylpiperazine / DIPEA | THF, Microwave | 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | acs.org |

Chemoselectivity Reversals in Quinoxaline Derivatives

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. bjp-bg.com In the context of substituted quinoxalines, particularly those bearing multiple potential leaving groups, the nature of the nucleophile and the electronic environment of the ring can lead to unexpected or reversed chemoselectivity.

A notable example is observed in the reactions of 5-chloro-6-nitroquinoxaline (B14318674) with different nucleophiles. chemspider.comacs.org Typically, in nucleophilic aromatic substitution, a halide is a better leaving group than a nitro group. However, in this system, the outcome is highly dependent on the incoming nucleophile.

Reaction with Piperidine: When 5-chloro-6-nitroquinoxaline reacts with piperidine, the sole product is 6-nitro-5-piperidinoquinoxaline. chemspider.comacs.org This indicates the selective displacement of the chloro group, which is the expected outcome based on standard leaving group abilities.

Reaction with Methoxide (B1231860): In contrast, reaction with sodium methoxide yields a mixture of 5-methoxy-6-nitroquinoxaline and 5-chloro-6-methoxyquinoxaline in a 95:5 ratio. chemspider.comacs.org This demonstrates a significant reversal in chemoselectivity, with the nitro group being preferentially substituted over the chloro group.

Reaction with p-Thiocresolate: Reaction with p-thiocresolate leads directly to a disubstitution product, suggesting high reactivity towards both leaving groups. chemspider.comacs.org

This inversion of reactivity, particularly with the methoxide nucleophile, is attributed to several factors. One interpretation suggests that the π-bond index between the C5 and C6 positions influences the activation of the leaving groups. chemspider.comacs.org Another factor may be stabilizing interactions within the transition state. For neutral nucleophiles like amines, "built-in solvation" via interaction between the negatively charged nitro group and the ammonium (B1175870) moiety in the σ-complex can influence selectivity. chemspider.comacs.org

| Nucleophile | Product(s) | Ratio | Displaced Group |

|---|---|---|---|

| Piperidine | 6-nitro-5-piperidinoquinoxaline | 100% | -Cl |

| Methoxide | 5-methoxy-6-nitroquinoxaline and 5-chloro-6-methoxyquinoxaline | 95 : 5 | -NO₂ (major), -Cl (minor) |

| p-Thiocresolate | Disubstitution product | - | -Cl and -NO₂ |

Reaction Kinetics and Thermodynamic Considerations in Functionalization

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanism and energy profile of the functionalization of this compound. Kinetic studies of the reaction between the parent 2-chloroquinoxaline and various anilines in ethanol (B145695) have confirmed that the reactions follow second-order kinetics, indicating a bimolecular rate-determining step (SNAr). researchgate.net

The activation parameters derived from these kinetic studies, such as the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), are characteristic of bimolecular aromatic nucleophilic substitution reactions. researchgate.netresearchgate.net For example, the reactions are typically characterized by a negative entropy of activation, which is consistent with a transition state that is more ordered than the reactants, as two species combine to form the Meisenheimer complex. researchgate.net

Thermodynamic considerations also play a role in understanding the stability of reactants, intermediates, and products. Computational studies using methods like Density Functional Theory (DFT) are often employed to calculate thermodynamic parameters such as standard enthalpies of formation and bond dissociation enthalpies for quinoxaline derivatives. nih.govbjp-bg.com These theoretical calculations help to rationalize experimental observations, predict reactivity, and understand the electronic properties that govern the reaction pathways. For instance, DFT can be used to model the geometry and energy of the Meisenheimer intermediate, providing support for the proposed SNAr mechanism. bjp-bg.comnajah.edu The thermodynamic properties of the final functionalized products are also important for their potential applications, influencing factors like stability and biological interactions.

| Reaction | Kinetic Order | Key Findings | Reference |

|---|---|---|---|

| 2-Chloroquinoxaline + Anilines | Second Order (First order in each reactant) | Activation parameters are typical for bimolecular SNAr reactions. Rate data correlates with Hammett and Brønsted relationships. | researchgate.net |

| 2-Chloroquinoxaline + Piperidine | - | Thermodynamic parameters (ΔG, ΔH, ΔS*) show strong dependency on solvent composition. A more ordered transition state is indicated. | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Studies of 2 Chloro 6 Methoxyquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For quinoxaline (B1680401) derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques offer deeper insights into the connectivity of the molecular framework. nih.govtandfonline.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In 2-chloro-6-methoxyquinoxaline, distinct signals are expected for the aromatic protons on the quinoxaline core and the protons of the methoxy (B1213986) group.

A reported ¹H NMR spectrum of this compound in CDCl₃ shows a singlet at 8.62 ppm, which can be attributed to the proton at the C3 position of the quinoxaline ring. echemi.com The aromatic protons on the benzene (B151609) ring typically appear in the range of 6.65–7.15 ppm. researchgate.net The methoxy group protons are expected to resonate as a singlet at a characteristic chemical shift, typically around 3.9-4.0 ppm.

For derivatives of this compound, the chemical shifts of the protons will be influenced by the nature and position of the substituents. For instance, in 6-chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline, the methylene (B1212753) protons (CH₂) of the linker appear as a singlet at 5.53 ppm, while the aromatic protons show complex splitting patterns corresponding to their respective ring systems. rasayanjournal.co.in

Table 1: Representative ¹H NMR Data for this compound and its Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| This compound | CDCl₃ | 8.62 (s, 1H) | H-3 |

| 6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline | - | 5.53 (s, 2H), 7.37 (d, 1H), 7.63-7.66 (dd, 1H) | OCH₂, Pyridinyl & Quinoxalinyl H |

| 2-(Benzyloxy)-6-chloroquinoxaline | - | 5.52 (s, 2H), 7.35-7.52 (m, 5H), 7.62-8.52 (m, 4H) | OCH₂, Phenyl H, Quinoxalinyl H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Generally, carbons in aromatic and heteroaromatic rings resonate in the range of 110-160 ppm. oregonstate.edu The carbon attached to the chlorine atom (C-2) and the carbons adjacent to the nitrogen atoms (C-3 and C-8a) are expected to be deshielded and appear at a lower field. The methoxy carbon will appear at a higher field, typically around 55-60 ppm.

For example, in a study of 2-chloro-6-methylaniline, the aromatic carbons were observed in the range of 118.5–141.4 ppm. researchgate.net In derivatives like 2-(benzyloxy)-6-chloroquinoxaline, the aromatic carbons of the quinoxaline and benzene rings appear between 128.2 and 157.3 ppm, with the benzylic carbon at 68.5 ppm. rasayanjournal.co.in

Table 2: Representative ¹³C NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2-(Benzyloxy)-6-chloroquinoxaline | - | 68.5, 128.2-132.1, 136.1-157.3 | OCH₂, Phenyl C, Quinoxalinyl C |

| 2-Chloro-5-(((6-chloroquinoxalin-2-yl)oxy)methyl)thiazole | - | 59.9, 128.0-132.5, 134.4-155.9 | OCH₂, Thiazolyl & Quinoxalinyl C |

| 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | - | 14.2, 20.7, 122.6-131.5, 136.3-151.0 | CH₃, Aromatic C |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. mdpi.com

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.

HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

For instance, in the structural elucidation of new quinoxaline derivatives, HMBC was instrumental in determining the site of alkylation. tandfonline.com Similarly, for isomeric quinoxaline derivatives, 2D NMR experiments like HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy) have been used to definitively confirm the positions of substituents. mdpi.com In some cases, ROESY (Rotating-frame Overhauser Effect Spectroscopy) has been employed to confirm the geometry of derivatives. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound and its derivatives provides characteristic absorption bands that confirm the presence of specific structural features.

Key vibrational modes for this compound include:

C-H stretching from the aromatic rings and the methoxy group, typically observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

C=N and C=C stretching vibrations of the quinoxaline ring, which appear in the 1650-1450 cm⁻¹ region.

C-O-C stretching of the methoxy group, which gives rise to a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Cl stretching , which is typically found in the fingerprint region, around 800-600 cm⁻¹. docbrown.info

In a study of related 6-chloroquinoxaline (B1265817) derivatives, characteristic IR peaks were observed for C-H aromatic stretching (around 3043 cm⁻¹), C=N stretching (around 1590 cm⁻¹), and C-Cl stretching (around 828 cm⁻¹). rasayanjournal.co.in

Table 3: Characteristic IR Absorption Bands for Quinoxaline Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methoxy) | Stretching | 2950 - 2850 |

| C=N/C=C (quinoxaline ring) | Stretching | 1650 - 1450 |

| C-O-C (ether) | Asymmetric Stretching | ~1250 |

| C-O-C (ether) | Symmetric Stretching | ~1050 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₇ClN₂O), the expected molecular weight is approximately 194.62 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 194. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak (M+2) at m/z 196 with about one-third the intensity of the M⁺ peak is a characteristic feature confirming the presence of a single chlorine atom.

Derivatives of this compound will exhibit molecular ion peaks corresponding to their respective molecular weights, also showing the characteristic M+2 isotopic pattern if the chlorine atom is retained. For example, the mass spectrum of 2-chloro-3-hydrazino-6-methoxyquinoxaline (B8376068) shows a molecular ion peak at m/z 224 (P) and a P+2 peak at m/z 226. prepchem.com Similarly, 2,3-dichloro-6-methoxyquinoxaline (B108869) displays a molecular ion peak at m/z 228 (P) with corresponding P+2 and P+4 peaks. google.com

Table 4: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z (M⁺, M+2) |

| This compound | C₉H₇ClN₂O | 194.62 | 194, 196 |

| 2-Chloro-3-hydrazino-6-methoxyquinoxaline | C₉H₈ClN₃O | 224.64 | 224, 226 prepchem.com |

| 6-Chloro-2-hydrazino-3-methoxyquinoxaline | C₉H₉ClN₄O | 224.65 | 224, 226 prepchem.com |

| 2,3-Dichloro-6-methoxyquinoxaline | C₉H₆Cl₂N₂O | 229.07 | 228, 230, 232 google.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Quinoxaline and its derivatives are aromatic compounds and are expected to exhibit strong UV absorption due to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents on the quinoxaline ring. The methoxy group, being an electron-donating group, and the chloro group, an electron-withdrawing group, will influence the electronic transitions.

Generally, quinoxaline derivatives show absorption bands in the 200-400 nm range. researchgate.net For instance, studies on some quinoxaline derivatives have reported absorption maxima that can extend into the visible region, imparting color to the compounds. msu.edu The solvent used can also affect the λ_max values.

Table 5: General UV-Vis Absorption Regions for Chromophores

| Chromophore | Electronic Transition | Typical Absorption Region (nm) |

| C=C (isolated) | π → π | < 200 |

| C=C (conjugated) | π → π | > 200 |

| Aromatic Rings | π → π | ~200-280 |

| C=O | n → π, π → π | ~270-300, < 200 |

| C=N | n → π, π → π* | ~270-300, < 200 |

X-ray Diffraction Analysis for Solid-State Structure

While, to date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature, a detailed crystallographic analysis of its close derivative, 2,3-dichloro-6-methoxyquinoxaline , offers significant insights into the potential solid-state structure. The study of this related compound provides a robust model for understanding the molecular geometry and crystal packing that this compound might adopt.

The crystal structure of 2,3-dichloro-6-methoxyquinoxaline was determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆Cl₂N₂O |

| Formula Weight | 229.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.597(6) |

| b (Å) | 3.9346(16) |

| c (Å) | 15.614(6) |

| β (°) | 101.834(4) |

| Volume (ų) | 937.8(6) |

| Z | 4 |

| Temperature (K) | 296(2) |

| R-factor (%) | 3.60 |

The molecular structure of 2,3-dichloro-6-methoxyquinoxaline reveals that the quinoxaline ring system is essentially planar. The bond lengths within the molecule are within the normal ranges for similar heterocyclic compounds. The presence of two chloro substituents and a methoxy group influences the electronic distribution and the intermolecular interactions within the crystal lattice.

In the solid state, the packing of 2,3-dichloro-6-methoxyquinoxaline molecules is stabilized by a network of intermolecular interactions. The arrangement of molecules in the crystal is crucial for determining the material's bulk properties. While specific details on the intermolecular contacts for this derivative were not extensively detailed in the available literature, studies on other substituted quinoxalines suggest that interactions such as C–H···N and π–π stacking are common in directing the crystal packing.

Further research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound is necessary to definitively determine its solid-state structure and to make direct comparisons with its dichloro- and other substituted analogues. Such studies would provide a more complete understanding of the structural landscape of this class of compounds.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methoxyquinoxaline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic structure of compounds. By solving the Schrödinger equation through approximations based on electron density, DFT calculations can predict key structural parameters. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with a basis set like 6-311++G(d,p), is commonly employed for such analyses on heterocyclic compounds. dergipark.org.tr

For 2-Chloro-6-methoxyquinoxaline, a DFT optimization would yield the most stable three-dimensional arrangement of its atoms, minimizing the total electronic energy. This process provides precise data on bond lengths, bond angles, and dihedral angles. While a specific DFT study on this exact molecule is not publicly available, data from similar structures, such as 2-chloroquinoline-3-carboxaldehyde, show that the theoretical bond lengths and angles calculated via DFT are in close agreement with experimental data. nih.gov For instance, the C-Cl bond length in such compounds is typically calculated to be around 1.75 Å. nih.gov The geometry of the quinoxaline (B1680401) core is expected to be largely planar, with the methoxy (B1213986) group's methyl hydrogens oriented to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents typical values for bonds found in similar chloro- and methoxy-substituted heterocyclic compounds, as determined by DFT calculations.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-Cl | ~ 1.751 |

| C-O (ring) | ~ 1.365 | |

| O-CH3 | ~ 1.430 | |

| C-N (ring) | ~ 1.310 - 1.370 | |

| C-C (ring) | ~ 1.375 - 1.420 |

Data is illustrative and based on findings for structurally related molecules. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra. growingscience.com This method is valuable for understanding how a molecule interacts with light. By calculating the transition energies and oscillator strengths, TD-DFT can simulate a UV-Visible spectrum. nih.gov

For this compound, TD-DFT calculations would identify the primary electronic transitions, typically π → π* transitions within the aromatic quinoxaline system. The positions of the absorption maxima (λmax) are influenced by the substituents. The electron-donating methoxy (-OCH3) group and the electron-withdrawing chloro (-Cl) group would both be expected to cause a bathochromic (red) shift compared to the parent quinoxaline molecule, moving the absorption to longer wavelengths. Studies on related compounds like 6-chloroquinoline have successfully used the TD-DFT/B3LYP method to correlate theoretical spectra with experimental results. dergipark.org.tr

Table 2: Predicted Electronic Absorption Properties (Illustrative) This table shows representative TD-DFT data for substituted quinoline (B57606)/quinoxaline systems.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~ 350 | ~ 0.25 | HOMO → LUMO |

| S0 → S2 | ~ 310 | ~ 0.18 | HOMO-1 → LUMO |

| S0 → S3 | ~ 280 | ~ 0.30 | HOMO → LUMO+1 |

Data is illustrative and based on typical values for similar aromatic systems. dergipark.org.trsciensage.info

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. sciensage.info

In this compound, the HOMO is expected to be distributed across the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be concentrated on the pyrazine (B50134) ring containing the electron-withdrawing chlorine atom. This distribution dictates the molecule's behavior in charge-transfer interactions. Computational studies on quinoxaline derivatives confirm that the HOMO and LUMO are primarily of π character.

Table 3: Frontier Molecular Orbital Energies and Energy Gap (Illustrative) This table presents typical FMO energy values for substituted quinoxaline derivatives calculated by DFT.

| Parameter | Symbol | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -2.0 |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.5 |

Data is illustrative and based on findings for structurally related molecules. sciensage.info

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. sciensage.info An MEP surface plots the electrostatic potential onto the electron density surface, using a color spectrum to indicate charge regions. Red areas signify negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. Green areas are neutral.

For this compound, the MEP map would show the most negative potential (red) localized around the two nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. These sites are the primary centers for electrophilic interactions. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms. Such maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions. dergipark.org.tr

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer (ICT). nih.gov

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding π* orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule. The analysis can also quantify the hybrid orbitals (Natural Hybrid Orbitals, NHO) that form the bonds, confirming the sp² hybridization of the ring carbons and nitrogens. A key finding would be the stabilization energy associated with the interaction between the oxygen lone pair (donor) and the aromatic ring's π* orbitals (acceptor), highlighting the electronic effect of the methoxy group. nih.gov

Quantum Chemical Parameters and Chemical Behavior Prediction

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Resistance to charge transfer, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).

These parameters, derived from theoretical calculations on related quinoxaline systems, help in classifying this compound's reactivity profile. sciensage.info

Table 4: Calculated Quantum Chemical Parameters (Illustrative) This table shows representative quantum chemical parameters derived from FMO energies for a substituted quinoxaline.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Ionization Potential | I | ~ 6.5 |

| Electron Affinity | A | ~ 2.0 |

| Electronegativity | χ | ~ 4.25 |

| Chemical Hardness | η | ~ 2.25 |

| Chemical Softness | S | ~ 0.44 |

| Electrophilicity Index | ω | ~ 4.01 |

Data is illustrative and based on findings for structurally related molecules. sciensage.info

Investigation of Biological Activities and Structure Activity Relationships Sar of 2 Chloro 6 Methoxyquinoxaline Derivatives

Research into Antimicrobial Properties

Derivatives of the quinoxaline (B1680401) nucleus are recognized for a wide spectrum of biological activities, including potent antimicrobial effects. nih.govpharmatutor.org The core structure of 2-chloro-6-methoxyquinoxaline serves as a versatile template for the development of new agents to combat bacterial and fungal pathogens.

Antibacterial Efficacy Studies

The antibacterial potential of quinoxaline derivatives has been a subject of extensive research. nih.govmdpi.com Studies have shown that modifications to the quinoxaline ring system can lead to compounds with significant efficacy against a variety of bacterial strains. For instance, the synthesis of new Schiff bases containing quinoxaline moieties, derived from 2-chloro-3-methylquinoxaline (B189447), has yielded compounds with notable antibacterial activity. nih.gov The rationale behind these syntheses often involves replacing the chlorine atom at the C-2 position with other functional groups to enhance biological activity. nih.gov

The structure-activity relationship studies suggest that the introduction of specific substituents plays a crucial role in determining the antibacterial potency. For example, the incorporation of an aromatic ring and methyl groups can increase the lipophilicity of the compounds, which may contribute to their enhanced activity. nih.gov A series of differentiated 2-chloroquinoline (B121035) derivatives were synthesized and screened for their ability to inhibit bacterial growth, with some compounds showing potent activity with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/ml. researchgate.net

| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 2-Chloroquinoline Derivatives | Various bacteria | Potent, MIC as low as 12.5 μg/ml for some compounds | researchgate.net |

| Schiff bases of 2-hydroxy-3-methylquinoxaline | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high activity depending on substituents | nih.gov |

Antifungal Efficacy Studies

In addition to their antibacterial properties, quinoxaline derivatives have demonstrated significant antifungal activity. nih.govpharmatutor.org Research into 3-halogenomethyl-2-phenylthio–phenylsulphonyl–chloro-quinoxaline 1, 4-dioxides has shown them to possess good activity against Candida. pharmatutor.org The development of novel quinoxaline derivatives often involves screening against a panel of fungal strains to determine their efficacy and spectrum of activity.

Similar to antibacterial agents, the antifungal potency of these derivatives is closely linked to their chemical structure. The strategic placement of various substituents on the quinoxaline core can modulate their antifungal properties. For example, new Schiff bases derived from 2-chloro-3-methylquinoxaline have also been evaluated for their antifungal activity, with some derivatives showing promising results. nih.gov

| Compound Class | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 3-halogenomethyl-2-phenylthio–phenylsulphonyl–chloro-quinoxaline 1, 4-dioxides | Candida | Good anticandida activity | pharmatutor.org |

| Schiff bases of 2-hydroxy-3-methylquinoxaline | Various fungi | Moderate activity observed | nih.gov |

Research into Antitumor and Anticancer Potential

The quinoxaline scaffold is a prominent feature in a variety of compounds investigated for their antitumor and anticancer properties. pharmatutor.orgmdpi.com Derivatives of this compound are part of this broader class of molecules that have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce cell death. nih.gov

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylase (HDAC) inhibitors represent a newer class of anticancer agents that function through epigenetic regulation, leading to cell cycle arrest, apoptosis, and cell death in cancer cells. nih.gov While the direct investigation of this compound derivatives as HDAC inhibitors is not extensively documented in the provided context, the broader class of heterocyclic compounds is of significant interest in this area. HDACs regulate the acetylation of both histone and non-histone proteins, and their inhibition can affect the stability and function of proteins crucial for cancer cell survival, such as those involved in the ubiquitin-proteasome pathway. nih.gov The development of selective HDAC inhibitors is a key area of research, aiming to target specific HDAC isoforms that are overexpressed in various cancers, such as HDAC1, HDAC2, and HDAC3. nih.gov

Cytotoxic Activity Evaluation in Cancer Cell Lines

A primary method for assessing the anticancer potential of new compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. Numerous studies have evaluated the cytotoxic effects of quinoxaline derivatives. nih.govekb.eg For example, a series of new 6-chloroquinoxaline (B1265817) derivatives were designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tested against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. ekb.eg One compound, in particular, demonstrated more potent cytotoxic activity against both cell lines than the reference drug doxorubicin. ekb.eg

The structure-activity relationship (SAR) is critical in this context. Studies have shown that the nature and position of substituents on the quinoxaline ring significantly influence cytotoxic potency. For instance, the presence of an electron-releasing group like methoxy (B1213986) (OCH3) can be essential for activity, while replacement with an electron-withdrawing group like chlorine (Cl) may decrease it. mdpi.com

| Compound | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| 6-chloroquinoxaline derivative (Compound 6) | HCT-116 | 6.18 | ekb.eg |

| 6-chloroquinoxaline derivative (Compound 6) | MCF-7 | 5.11 | ekb.eg |

| Doxorubicin (Reference) | HCT-116 | 9.27 | ekb.eg |

| Doxorubicin (Reference) | MCF-7 | 7.43 | ekb.eg |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (Compound 10) | MKN 45 (Gastric Adenocarcinoma) | 0.073 | nih.gov |

| Adriamycin (Reference) | MKN 45 (Gastric Adenocarcinoma) | 0.12 | nih.gov |

Mechanisms of Action in Cellular Apoptosis Induction

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that certain quinoline (B57606) and quinoxaline derivatives can trigger apoptotic pathways in cancer cells. nih.govnih.gov For instance, curcumin-inspired 2-chloro/phenoxy quinoline analogues have been shown to induce G2/M cell cycle arrest and apoptosis in PC-3 prostate cancer cells. nih.gov This induction of apoptosis was confirmed through various assays, including AO-EB staining, DAPI staining, and analysis of reactive oxygen species (ROS) levels. nih.gov

The apoptotic cascade can be initiated through various molecular pathways. Some quinoline-N-oxide derivatives have been found to activate caspases-9 and -3, key executioner enzymes in the apoptotic process, in human erythroleukemic K562 cells. nih.gov The activation of these caspases often follows other cellular events, such as the inhibition of microsomal NADPH-cytochrome c-reductases and a decrease in the concentration of nicotinamide (B372718) enzymes. nih.gov

Research into Antiprotozoal Activities (e.g., Antileishmanial, Antitrypanosomal)

Quinoxaline derivatives have been identified as a promising class of compounds in the search for new treatments for protozoal diseases like leishmaniasis and trypanosomiasis. Research has demonstrated that modifications on the quinoxaline ring system can lead to potent and selective antiparasitic agents.

Studies have shown that 2-chloro-quinoxaline derivatives, in particular, exhibit significant activity against various kinetoplastid parasites. For instance, 2-chloro-3-methylsulfinyl quinoxalines were found to be among the most potent compounds tested against Leishmania donovani, Trypanosoma brucei, and Trypanosoma cruzi. nih.gov Some of these derivatives displayed greater activity than the reference drugs used in the assays. nih.gov While not possessing the 6-methoxy group, these findings highlight the importance of the 2-chloro substituent for antiprotozoal efficacy.

Further research into quinoxaline di-N-oxides has also yielded compounds with significant antileishmanial properties. A series of these derivatives demonstrated potent activity against intracellular amastigotes of Leishmania amazonensis, with some compounds being more potent and less toxic than the reference drug miltefosine. nih.gov For example, a derivative designated as 4d showed an IC50 value of 9.8 µM against L. amazonensis amastigotes with a high selectivity index of 539. nih.gov Another compound, 4k, had an IC50 of 7.2 µM. nih.gov Although these specific compounds were not 2-chloro-6-methoxy derivatives, the studies underscore the potential of the broader quinoxaline class as a source of antileishmanial leads.

The table below summarizes the antiprotozoal activity of selected quinoxaline derivatives, illustrating the potential of this scaffold.

| Compound Class | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Chloro-3-methylsulfinyl quinoxalines | Leishmania donovani | Potent Activity | nih.gov |

| 2-Chloro-3-methylsulfinyl quinoxalines | Trypanosoma brucei | Potent Activity | nih.gov |

| 2-Chloro-3-methylsulfinyl quinoxalines | Trypanosoma cruzi | Potent Activity | nih.gov |

| Quinoxaline Di-N-Oxide (Compound 4d) | Leishmania amazonensis (amastigotes) | 9.8 µM | nih.gov |

| Quinoxaline Di-N-Oxide (Compound 4k) | Leishmania amazonensis (amastigotes) | 7.2 µM | nih.gov |

Research into Antiviral Activities (e.g., Anti-HIV)

The quinoxaline scaffold has been identified as a valuable core for the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). mdpi.com The structural versatility of quinoxaline allows for modifications that can target various stages of the HIV replication cycle.

In the context of derivatives related to this compound, studies on structurally similar quinolines have provided valuable insights. A series of quinolinyl chalcones, derived from 2-chloro-6-methoxyquinoline (B88731), were synthesized and evaluated for their in vitro anti-HIV-1 activity. researchgate.net Several of these compounds demonstrated potent anti-HIV-1 activity, with EC50 values less than 5 µM. One particular derivative, compound 5h, emerged as a highly effective anti-HIV-1 agent with an EC50 of 1.1 µM. researchgate.net This indicates that the chloro and methoxy substituted heterocyclic ring system can be a key component of potent antiviral molecules.

Furthermore, broader research on quinoxaline derivatives has shown their potential as HIV integrase inhibitors. rsc.org Design strategies based on pharmacophore modeling and 3D-QSAR have led to the synthesis of novel quinoxaline derivatives with anti-HIV activity. rsc.org These studies often highlight that specific substitutions on the quinoxaline ring are crucial for potent activity. For instance, bulky substituents at positions 2 and 3 of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives were found to enhance anti-HIV activity.

The following table presents the anti-HIV-1 activity of selected chalcone (B49325) derivatives of the related 2-chloro-6-methoxyquinoline scaffold.

| Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|

| Quinolinyl Chalcone (5h) | HIV-1 | 1.1 µM | researchgate.net |

| Quinolinyl Chalcone (4a) | HIV-1 | <5 µM | researchgate.net |

| Quinolinyl Chalcone (4l) | HIV-1 | <5 µM | researchgate.net |

| Quinolinyl Chalcone (5e) | HIV-1 | <5 µM | researchgate.net |

| Quinolinyl Chalcone (5o) | HIV-1 | <5 µM | researchgate.net |

Adenosine (B11128) Receptor Antagonism Research

Adenosine receptors, which are G-protein-coupled receptors, play a crucial role in various physiological processes and are important targets for drug discovery. Quinoxaline-based structures have been investigated for their ability to act as antagonists at these receptors, particularly the A3 subtype.

Research on 1,2,4-triazolo[1,5-a]quinoxaline (TQX) derivatives has provided significant insights into the structural requirements for adenosine A3 receptor antagonism. nih.gov Studies involving modifications at position 5 of the TQX nucleus have produced compounds with good affinity and selectivity for the human A3 receptor. nih.gov While these are more complex structures, they are built upon the quinoxaline core. The destruction of the tricyclic TQX ring to yield simpler 1,2,4-triazole (B32235) derivatives generally resulted in a loss of affinity, underscoring the importance of the extended quinoxaline system for receptor interaction. However, one urea-containing triazole derivative (compound 23) retained micromolar affinity and high selectivity for the A3 receptor. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 2-aryl-1,2,4-triazolo[4,3-α]quinoxaline derivatives have further elucidated the requirements for binding to the human A3 adenosine receptor. These studies suggest that for certain series, substituents with a larger field effect or strong electron-withdrawing properties on the aryl ring enhance the binding affinity. nih.gov This indicates that the electronic properties of substituents on the quinoxaline-fused system are critical for potent antagonism.

The table below shows the binding affinities of selected triazolo-quinoxaline derivatives at the human A3 adenosine receptor.

| Compound Class/Number | Target | Activity (Ki) | Reference |

|---|---|---|---|

| 1,2,4-triazolo[1,5-a]quinoxaline derivatives | Human A3 Adenosine Receptor | Good Affinity and Selectivity | nih.gov |

| Compound 23 (1,2,4-triazole derivative) | Human A3 Adenosine Receptor | µM range | nih.gov |

| 2-Aryl-1,2,4-triazolo[4,3-α]quinoxalines | Human A3 Adenosine Receptor | Varies based on substituents | nih.gov |

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activities of quinoxaline derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

Analysis of various quinoxaline derivatives reveals key patterns influencing their biological effects.

For antiprotozoal activity , the presence of a chlorine atom at the C-2 position appears to be a favorable feature, as seen in the potent activity of 2-chloro-3-methylsulfinyl quinoxalines. nih.gov The nature of the substituent at the C-3 position further modulates this activity. In the case of quinoxaline di-N-oxides, substitutions on the benzo portion of the ring system also play a critical role in determining antileishmanial potency and selectivity. nih.gov

In the context of anti-HIV activity , SAR studies of quinolinyl chalcones derived from 2-chloro-6-methoxyquinoline indicate that the substitution pattern on the phenyl ring of the chalcone moiety is critical for potency. researchgate.net For the broader class of quinoxaline-based HIV inhibitors, bulky groups at the C-2 and C-3 positions have been shown to be beneficial for activity, suggesting that these positions interact with a sizeable pocket in the biological target.

Regarding adenosine receptor antagonism , SAR is well-defined for triazolo-quinoxaline derivatives. The integrity of the fused ring system is generally important for high affinity. nih.gov Furthermore, QSAR studies have demonstrated that electronic factors are key determinants of binding affinity. For one series of A3 antagonists, electron-withdrawing groups on an appended aryl ring were shown to enhance potency, while for another series, a larger field effect was beneficial. nih.gov This suggests that the quinoxaline scaffold's interaction with the receptor can be finely tuned by altering the electronic landscape of its substituents. A review on anticancer quinoxalines also noted that replacing an electron-releasing group like methoxy (OCH3) with an electron-withdrawing group like chlorine (Cl) can sometimes decrease activity, indicating that the electronic effect is target-dependent. mdpi.com

The insights gained from SAR studies are fundamental to the rational design of new, improved bioactive quinoxaline analogues. Computational methods such as pharmacophore modeling, 3D-QSAR, and molecular docking are increasingly employed to guide these design efforts. rsc.org

For example, in the development of anti-HIV agents, a ligand-based drug design approach, combining pharmacophore modeling and 3D-QSAR, was used to design a library of 50 quinoxaline derivatives. rsc.org The designed compounds were then docked into the active site of the HIV integrase enzyme to predict their binding modes and affinities, leading to the synthesis of the most promising candidates. rsc.org This rational approach allows for the prioritization of synthetic targets and increases the likelihood of discovering potent inhibitors.

Similarly, the design of novel histone deacetylase (HDAC) inhibitors has utilized the quinoxaline scaffold as a key structural element. nih.gov In one study, new analogues were rationally designed to bear the known pharmacophoric features of HDAC inhibitors, with the quinoxaline moiety intended to occupy a specific pocket within the enzyme's active site. nih.gov This strategy involved modifying the 2-chloro group to a 2-methoxy group to study the effect of this substitution on activity. nih.gov Such studies exemplify how a foundational structure like this compound can be systematically and rationally modified to develop analogues with optimized biological activity for a specific target.

Applications of 2 Chloro 6 Methoxyquinoxaline in Advanced Materials and Derivatization Reagents

Utilization in Dye Synthesis and Chromogenic Systems

The extended π-electron system and the inherent electron-deficient nature of the quinoxaline (B1680401) core make it an excellent platform for constructing chromophores. By strategically adding electron-donating groups, molecules with strong intramolecular charge transfer (ICT) characteristics can be designed, leading to vibrant colors and useful photophysical properties.

Quinoxaline derivatives are employed in the creation of fluorescence derivatization reagents, which are used to tag non-fluorescent molecules, such as primary amines, for sensitive detection in analytical techniques like liquid chromatography. researchgate.netrsc.org While 2-Chloro-6-methoxyquinoxaline itself is not the final reagent, its scaffold is fundamental to designing such molecules. The general principle involves reacting a quinoxaline derivative containing a reactive group (often a carbonyl chloride) with the target analyte (e.g., an amine) to form a stable, highly fluorescent amide. rsc.org

For instance, a related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been successfully used as a derivatization reagent for primary amines like pentylamine and octylamine. The resulting fluorescent amides can be separated via reversed-phase chromatography and detected with high sensitivity, with detection limits in the picomole range (0.5–1.0 pmol per 20 µl injection). rsc.org The synthesis of such reagents often begins with precursors like this compound, where the chloro group can be substituted or the ring system can be further functionalized to introduce the necessary reactive moiety for derivatization.

This compound is a key building block in the synthesis of styryl dyes, a class of compounds known for their strong fluorescence and applications in materials science and as biological probes. nih.govmdpi.com These dyes are typically synthesized through condensation reactions, such as the Knoevenagel condensation, between a quinoxaline derivative with an active methyl or methylene (B1212753) group and an aromatic aldehyde. researchgate.net The resulting styryl moiety extends the π-conjugated system of the quinoxaline core, significantly influencing the dye's photophysical properties.

Research has shown that styryl dyes derived from quinoxaline exhibit absorption maxima corresponding to intramolecular charge transfer (ICT) transitions, typically in the range of 380 to 461 nm. researchgate.net Upon excitation at these wavelengths, they emit light in the blue-to-orange region of the spectrum (465 to 588 nm). researchgate.net The specific substituents on the styryl fragment and the quinoxaline ring allow for fine-tuning of these properties. mdpi.com For example, the introduction of strong electron-donating groups, such as a dialkylamino group on the aryl component, can shift the emission to longer wavelengths. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Sustainability

The future of synthesizing 2-Chloro-6-methoxyquinoxaline and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Consequently, a major research thrust is the development of more environmentally benign and efficient synthetic protocols.

Future investigations are expected to focus on several key areas:

Catalyst Innovation: The exploration of novel catalytic systems is paramount. This includes the use of reusable nanocatalysts, solid-supported catalysts, and biocatalysts to minimize waste and improve reaction efficiency. The goal is to develop catalytic processes that can be conducted under milder conditions, reducing energy consumption.

Green Solvents and Conditions: A shift away from volatile and toxic organic solvents is anticipated. Research will likely intensify in the use of greener alternatives such as water, ionic liquids, and supercritical fluids. Furthermore, solvent-free reaction conditions and microwave-assisted synthesis, which can significantly reduce reaction times and energy input, will be further explored and optimized for the synthesis of quinoxaline (B1680401) derivatives.

Atom Economy: Future synthetic strategies will be designed with a strong emphasis on atom economy, maximizing the incorporation of starting materials into the final product and minimizing the formation of byproducts. This approach is fundamental to creating more sustainable chemical processes.

Recent advancements in the broader field of quinoxaline synthesis have already highlighted the potential of these green chemistry approaches. For instance, the use of reusable nanocatalysts has been shown to be effective for the synthesis of various quinoxaline derivatives, offering high yields and easy catalyst recovery. Similarly, microwave-assisted organic synthesis has demonstrated its utility in accelerating the formation of the quinoxaline scaffold. The application and refinement of these techniques specifically for this compound will be a key focus of future research.

Advanced Mechanistic Studies of Reactivity and Selectivity

A deeper, fundamental understanding of the reactivity and selectivity of this compound is crucial for its effective utilization in the synthesis of more complex molecules. Future research will likely employ a combination of advanced experimental and computational techniques to elucidate reaction mechanisms in greater detail.

Key areas of focus will include:

Kinetic and Thermodynamic Profiling: Detailed kinetic studies of reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr) at the C2 position, will provide valuable insights into reaction rates and the factors that influence them. Thermodynamic studies will help in understanding the stability of intermediates and products, guiding the optimization of reaction conditions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in mapping out reaction pathways, visualizing transition states, and predicting the regioselectivity of reactions. These theoretical studies will complement experimental findings and provide a predictive framework for designing new reactions.

In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, will allow for the real-time monitoring of reactions. This will enable the identification of transient intermediates and provide direct evidence for proposed reaction mechanisms.

Understanding the electronic influence of the methoxy (B1213986) group at the 6-position on the reactivity of the chloro group at the 2-position is of particular interest. Advanced mechanistic studies will aim to quantify this effect and leverage it for achieving higher selectivity in the synthesis of complex, multifunctionalized quinoxaline derivatives.

Rational Design of Target-Specific Biologically Active Compounds

The quinoxaline scaffold is a well-established pharmacophore present in numerous biologically active compounds. This compound serves as a valuable starting material for the synthesis of a wide range of derivatives with therapeutic potential. The future in this area lies in the rational and target-specific design of new drug candidates.

Future research will be heavily influenced by:

Structure-Based Drug Design: With the increasing availability of high-resolution crystal structures of biological targets such as kinases, enzymes, and receptors, structure-based design will be a key strategy. This involves using computational docking and molecular modeling to design molecules that fit precisely into the active site of a target protein, thereby maximizing potency and selectivity.

Fragment-Based Drug Discovery: This approach involves screening small molecular fragments for binding to a biological target and then growing or linking these fragments to create a more potent lead compound. This compound and its simple derivatives can serve as valuable fragments in such screening campaigns.

Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for identifying the key structural features required for biological activity. This information will be used to build pharmacophore models that can guide the design of new, more potent analogs.

A significant focus will be on the development of kinase inhibitors, as the quinoxaline core is a common feature in many approved and investigational drugs targeting this class of enzymes. The rational design of this compound derivatives as selective inhibitors of specific kinases implicated in diseases such as cancer and inflammatory disorders is a promising area of future research.

Exploration of Emerging Applications in Interdisciplinary Fields

Beyond its traditional use in medicinal chemistry, this compound and its derivatives are poised to find applications in a variety of interdisciplinary fields, particularly in materials science and chemical biology.

Emerging research avenues include:

Organic Electronics: The electron-deficient nature of the quinoxaline ring makes it an attractive building block for the synthesis of n-type organic semiconductors. Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the quinoxaline core through substitution makes it a versatile platform for developing new functional materials.

Chemical Sensors: The quinoxaline scaffold can be functionalized with specific recognition motifs to create chemosensors for the detection of ions and small molecules. The chloro and methoxy groups on the this compound ring provide convenient handles for such functionalization.

Fluorescent Probes: Quinoxaline derivatives often exhibit interesting photophysical properties, including fluorescence. This opens up the possibility of developing novel fluorescent probes for bioimaging and diagnostics. The substitution pattern on the quinoxaline ring can be tailored to fine-tune the absorption and emission wavelengths of these probes.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C6, chloro at C2) and aromatic proton environments .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 209.0352 for C₉H₇ClN₂O).

- X-ray crystallography : Resolves absolute configuration and packing motifs, critical for polymorphism studies .

What methodologies are appropriate for investigating the biological activity of this compound derivatives against kinase targets?

Q. Advanced

- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR) with fluorescence-based ADP-Glo™ assays to quantify IC₅₀ values .

- Cellular studies : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays.

- SAR analysis : Systematically modify substituents at C2 and C6, guided by molecular docking (e.g., AutoDock Vina) to predict binding affinities. Discrepancies between in vitro and cellular data may arise from permeability differences, requiring logP optimization .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of chloride vapors.

- Storage : Keep in amber vials under nitrogen at 2–8°C, segregated from strong oxidizers.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How should researchers address discrepancies in reported thermal stability profiles of this compound derivatives?

Q. Advanced